METHYL 2-{5-METHYL-4-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]-2-(PROPAN-2-YL)PHENOXY}ACETATE
Overview
Description
Methyl {2-isopropyl-5-methyl-4-[(4-phenylpiperazin-1-yl)sulfonyl]phenoxy}acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a phenoxyacetate backbone with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{5-METHYL-4-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]-2-(PROPAN-2-YL)PHENOXY}ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxyacetate Backbone: The phenoxyacetate backbone can be synthesized through a nucleophilic substitution reaction between a phenol derivative and a chloroacetate ester.
Introduction of the Isopropyl and Methyl Groups: The isopropyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and Lewis acid catalysts.
Attachment of the Phenylpiperazine Group: The phenylpiperazine group can be attached through a nucleophilic substitution reaction with a suitable sulfonyl chloride derivative.
Final Esterification: The final step involves esterification of the intermediate compound with methanol under acidic conditions to form the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {2-isopropyl-5-methyl-4-[(4-phenylpiperazin-1-yl)sulfonyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Sulfides and alcohols.
Substitution: Various substituted phenoxyacetates and piperazine derivatives.
Scientific Research Applications
Methyl {2-isopropyl-5-methyl-4-[(4-phenylpiperazin-1-yl)sulfonyl]phenoxy}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-{5-METHYL-4-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]-2-(PROPAN-2-YL)PHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl {2-isopropyl-5-methyl-4-[(4-phenylpiperazin-1-yl)sulfonyl]phenoxy}acetate: Unique due to its specific functional groups and structural arrangement.
Phenylpiperazine Derivatives: Similar compounds with variations in the phenylpiperazine moiety, such as different substituents on the phenyl ring or piperazine nitrogen.
Phenoxyacetate Esters: Compounds with different alkyl or aryl groups attached to the phenoxyacetate backbone.
Uniqueness
Methyl {2-isopropyl-5-methyl-4-[(4-phenylpiperazin-1-yl)sulfonyl]phenoxy}acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
methyl 2-[5-methyl-4-(4-phenylpiperazin-1-yl)sulfonyl-2-propan-2-ylphenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-17(2)20-15-22(18(3)14-21(20)30-16-23(26)29-4)31(27,28)25-12-10-24(11-13-25)19-8-6-5-7-9-19/h5-9,14-15,17H,10-13,16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRQCPRVMOQCRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(C)C)OCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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